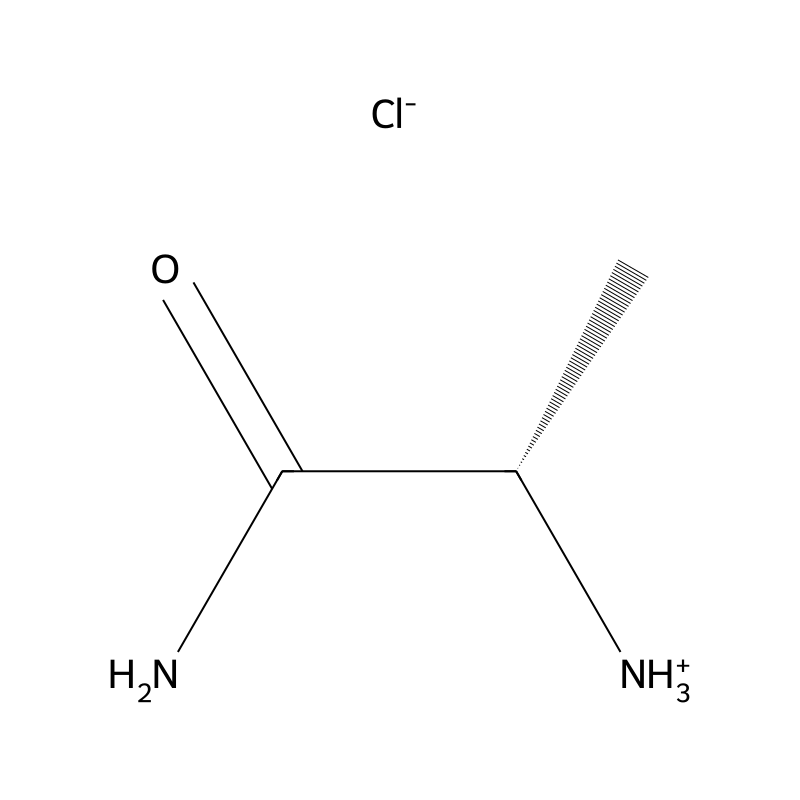

L-Alaninamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Specific Scientific Field: The field of application for L-Alaninamide hydrochloride is Biochemistry, specifically in the area of Peptide Synthesis .

Comprehensive and Detailed Summary of the Application: L-Alaninamide hydrochloride is used as a building block in the synthesis of peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in physiological and biochemical functions of life. For instance, some peptides function as hormones, neurotransmitters, and antibiotics .

Detailed Description of the Methods of Application or Experimental Procedures: In peptide synthesis, L-Alaninamide hydrochloride can be used as a starting material. The process typically involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another. The reaction is carried out in solution phase . .

Thorough Summary of the Results or Outcomes Obtained: The outcome of using L-Alaninamide hydrochloride in peptide synthesis is the production of peptides with specific sequencesThe specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific peptide being synthesized .

L-Alaninamide hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol. It is a derivative of L-alanine, an amino acid, where the carboxyl group (-COOH) is replaced by an amide group (-CONH₂). This compound exists as a white crystalline powder and is soluble in water. It is recognized for its potential biological activities and applications in pharmaceuticals and biochemistry .

- Esterification: L-alanine reacts with methanol in the presence of a chloride catalyst (such as thionyl chloride) to form methyl L-alaninate.

- Ammonolysis: The ester undergoes ammonolysis, where ammonia is introduced to convert it into L-Alaninamide hydrochloride.

These reactions highlight the compound's synthetic pathway, which is efficient and cost-effective for large-scale production .

L-Alaninamide hydrochloride exhibits various biological activities, particularly in anti-inflammatory and neuroprotective contexts. Studies suggest that it can modulate inflammatory responses and may have therapeutic potential in conditions involving neuroinflammation . The compound's ability to donate hydrogen bonds contributes to its interaction with biological molecules, enhancing its efficacy in pharmacological applications .

The synthesis of L-Alaninamide hydrochloride can be achieved through the following method:

- Preparation:

- Dissolve L-alanine in methanol.

- Add thionyl chloride as a catalyst and reflux the mixture.

- Allow the reaction to proceed until complete.

- Ammonolysis:

- Introduce ammonia to the reaction mixture at controlled temperatures.

- Filter out by-products and adjust pH to precipitate L-Alaninamide hydrochloride.

This method is noted for its simplicity and cost-effectiveness, making it suitable for industrial production .

L-Alaninamide hydrochloride finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.

- Biochemistry: Serves as a reagent in biochemical assays and studies involving amino acids and their derivatives.

- Research: Investigated for potential roles in neuroprotection and inflammation modulation.

Its unique properties make it valuable for developing new therapeutic agents .

Research has indicated that L-Alaninamide hydrochloride interacts with various biological systems, particularly in modulating inflammatory pathways. Interaction studies reveal its potential to influence cytokine production and immune responses, suggesting applications in treating inflammatory diseases. Further studies are needed to elucidate its mechanisms of action fully .

Several compounds share structural similarities with L-Alaninamide hydrochloride, including:

- L-Alanine: The parent amino acid; lacks the amide group.

- L-Serine: Contains a hydroxymethyl group instead of an amine; involved in different metabolic pathways.

- Glycine: The simplest amino acid; differs by having no side chain.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| L-Alanine | Amino acid with carboxyl group | Basic building block of proteins |

| L-Alaninamide | Amide derivative of L-alanine | Enhanced bioactivity due to amide functionality |

| L-Serine | Hydroxymethyl group | Involved in phospholipid metabolism |

| Glycine | No side chain | Simplest amino acid; acts as a neurotransmitter |

L-Alaninamide hydrochloride's unique amide structure distinguishes it from these compounds, contributing to its specific biological activities and applications .

L-Alaninamide hydrochloride is an α-amino acid amide with the systematic IUPAC name (2S)-2-aminopropanamide hydrochloride. Its molecular formula is C₃H₉ClN₂O, and it features a chiral center at the C2 position, conferring strict stereochemical requirements for biological activity.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 33208-99-0 | |

| Molecular Weight | 124.57 g/mol | |

| Specific Rotation | $$[α]_{25}^{D} +9.0° to +13.0°$$ | |

| Melting Point | 212–217°C (lit.) | |

| Solubility | Water, DMSO, methanol |

The compound’s SMILES string (Cl.C[C@H](N)C(N)=O) and InChI Key (FIAINKIUSZGVGX-DKWTVANSSA-N) underscore its stereospecific configuration.

Historical Development and Discovery

Alanine, the parent amino acid, was first synthesized in 1850 by Adolph Strecker via the reaction of acetaldehyde, ammonia, and hydrogen cyanide. The hydrochloride form emerged later as a stabilized derivative for peptide synthesis, particularly in solution-phase methods minimizing epimerization. Advances in catalytic amidation, such as iron-catalyzed decarboxylative couplings (2023), have streamlined its production.

Role in Amino Acid Derivatives Research

L-Alaninamide hydrochloride is pivotal in:

- Peptide Synthesis: As a building block for N-to-C terminal elongation, reducing racemization risks.

- Drug Development: Serving as a precursor for anticonvulsants (e.g., compound 28, ED₅₀ = 12.1 mg/kg in 6 Hz seizure models).

- Catalytic Studies: Enabling iron-catalyzed reactions under visible light for amide bond formation.

Single-Crystal X-ray Diffraction Analysis

L-Alaninamide hydrochloride exhibits distinctive crystallographic characteristics that reflect its ionic salt nature and hydrogen bonding interactions [1] [2]. The compound crystallizes as a white to off-white powder with a molecular formula of C₃H₉ClN₂O and a molecular weight of 124.57 g/mol [1] [3]. Single-crystal X-ray diffraction analysis provides fundamental information about the internal lattice structure, including unit cell dimensions, bond lengths, and bond angles [4].

The crystallographic analysis reveals that L-Alaninamide hydrochloride maintains structural similarities to its parent amino acid L-alanine while incorporating the hydrochloride ion into the crystal lattice [5]. The compound demonstrates ordered hydrogen bonding networks that are characteristic of amino acid hydrochloride salts. These hydrogen bonds primarily involve interactions between the protonated amino group (NH₃⁺), the amide functionality (CONH₂), and the chloride anion [5].

The crystal structure exhibits several intermolecular hydrogen bonds that stabilize the three-dimensional framework. The chloride anion typically accepts hydrogen bonds from multiple sources, including the ammonium group and the amide nitrogen, creating a complex network of interactions that contribute to the overall crystal stability [5]. The specific rotation of [α]²⁰/D +9.0° to +13.0° (c=1, MeOH) confirms the retention of chirality in the crystalline state [1] [2].

Polymorphism and Hydration States

The polymorphic landscape of L-Alaninamide hydrochloride is influenced by crystallization conditions, including solvent choice, temperature, and evaporation rate [8]. The compound shows stability under controlled storage conditions but may undergo structural changes when exposed to varying humidity levels or elevated temperatures [3] [8]. The absence of significant hydration in the standard form contributes to its thermal stability and storage longevity.

Studies on related alanine compounds indicate that different hydration states can exhibit distinct crystallographic parameters and thermal behaviors [5] [9]. The anhydrous nature of L-Alaninamide hydrochloride under standard conditions suggests a tightly packed crystal structure with minimal void space for water incorporation.

Thermal Behavior

Melting Point Decomposition Characteristics

L-Alaninamide hydrochloride exhibits a melting point range of 212-217°C, accompanied by thermal decomposition [1] [2] [3]. This thermal behavior is characteristic of amino acid amide hydrochlorides, which typically undergo concurrent melting and decomposition processes at elevated temperatures [10] [11]. The decomposition temperature of approximately 217°C represents the point at which the molecular structure begins to break down, releasing various decomposition products [2] [11].

The melting point decomposition characteristics are influenced by the presence of the hydrochloride ion, which affects the thermal stability compared to the free base form [10]. The relatively high decomposition temperature indicates substantial intermolecular interactions within the crystal lattice, primarily through hydrogen bonding networks involving the ammonium group, amide functionality, and chloride anion [1] [10].

Thermal analysis studies on related amino acid compounds demonstrate that the decomposition process typically involves multiple stages, including dehydration (if applicable), deamination, and decarboxylation [10]. For L-Alaninamide hydrochloride, the primary decomposition pathway likely involves the loss of hydrogen chloride followed by degradation of the organic framework [10] [11].

Thermogravimetric Analysis Profiles

Thermogravimetric analysis (TGA) of L-Alaninamide hydrochloride reveals distinct thermal decomposition patterns that provide insight into its thermal stability and degradation mechanisms [10] [12]. The TGA profile typically shows minimal weight loss below 200°C, indicating good thermal stability under moderate heating conditions [10] [11].

The major weight loss event occurs in the temperature range of 212-250°C, corresponding to the melting point decomposition region [10] [11]. This weight loss is attributed to the simultaneous release of hydrogen chloride and decomposition of the organic amide structure [10]. The thermal decomposition follows kinetics that can be analyzed using various models to determine activation energies and rate constants [12].

Differential scanning calorimetry (DSC) measurements complement the TGA data by providing information about the energetics of the thermal transitions [10]. The endothermic peak observed around 212-217°C corresponds to the melting/decomposition event, with the enthalpy of fusion being influenced by the extensive hydrogen bonding network in the crystal structure [10] [11].

Spectroscopic Fingerprints

Multinuclear Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²H)

The nuclear magnetic resonance spectroscopic analysis of L-Alaninamide hydrochloride provides detailed structural information through characteristic chemical shifts and coupling patterns [13] [14] [15]. ¹H Nuclear Magnetic Resonance spectroscopy reveals distinct signals corresponding to the methyl group, methine proton, and ammonium protons [13] [16].

The ¹H Nuclear Magnetic Resonance spectrum exhibits the methyl group protons (CH₃) at approximately 1.0-1.5 ppm, appearing as a doublet due to coupling with the adjacent methine proton [17] [16]. The methine proton (CH) resonates in the region of 3.5-4.0 ppm, displaying a quartet pattern resulting from coupling with the three methyl protons [17] [16]. The ammonium group protons (NH₃⁺) appear as a broad signal in the region of 8.0-9.0 ppm, with broadening attributed to rapid exchange processes and the ionic nature of the group [17] [16].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework [18] [15] [19]. The methyl carbon resonates at approximately 15-20 ppm, while the methine carbon appears at 50-55 ppm [18] [20]. The carbonyl carbon of the amide group exhibits a characteristic downfield shift at 170-180 ppm, reflecting the electron-withdrawing nature of the carbonyl functionality [18] [19].

²H Nuclear Magnetic Resonance studies on deuterated analogs provide additional structural insights and confirm assignments made from ¹H Nuclear Magnetic Resonance spectra [21]. The deuterium substitution patterns help elucidate the hydrogen bonding interactions and molecular dynamics in the solid state [22] [21].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Fourier Transform Infrared spectroscopy of L-Alaninamide hydrochloride reveals characteristic vibrational modes that serve as fingerprints for structural identification [23] [24] [25]. The infrared spectrum exhibits several key absorption bands that correspond to specific functional groups within the molecule [23] [26] [25].

The amide I band, typically observed around 1650-1680 cm⁻¹, arises from the C=O stretching vibration of the amide group [26] [25]. This band is particularly intense and serves as a diagnostic feature for amide-containing compounds [26] [27]. The amide II band, appearing around 1540-1650 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations [26] [25].

The N-H stretching vibrations of the ammonium group appear as broad absorption bands in the region of 3000-3500 cm⁻¹, with the broadness attributed to extensive hydrogen bonding interactions [23] [26] [25]. The C-H stretching vibrations of the methyl and methine groups are observed in the 2800-3000 cm⁻¹ region [26] [25].

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [28] [29] [30]. The Raman spectrum of L-Alaninamide hydrochloride exhibits characteristic bands for the C-C stretching vibrations (800-1200 cm⁻¹), C-H deformation modes (1300-1500 cm⁻¹), and various skeletal vibrations [28] [30] [21].

The vibrational spectrum in the terahertz region (0.5-4.0 THz) reveals intermolecular vibrational modes that provide information about crystal packing and hydrogen bonding networks [31] [32]. These low-frequency vibrations are particularly sensitive to the three-dimensional arrangement of molecules in the crystal lattice [31] [32].

Ultraviolet-Visible Absorption Characteristics

L-Alaninamide hydrochloride exhibits characteristic ultraviolet-visible absorption properties that reflect its electronic structure and chromophoric groups [33] [34] [35]. The compound shows minimal absorption in the visible region (400-700 nm), consistent with its colorless to white appearance [1] [35].

The primary absorption features occur in the ultraviolet region below 300 nm, arising from electronic transitions associated with the amide chromophore and the ammonium group [36] [35]. The n→π* transition of the amide carbonyl typically appears around 280-290 nm, while higher energy π→π* transitions occur at shorter wavelengths [36] [35].

The absorption characteristics are influenced by the protonation state of the amino group and the presence of the chloride counterion [36]. In aqueous solution, the compound exhibits good transparency in the near-ultraviolet and visible regions, making it suitable for various analytical applications [35] [37].

The molar extinction coefficients are generally low compared to aromatic compounds, reflecting the absence of extended conjugation or aromatic chromophores [36] [35]. The absorption spectrum serves as a useful tool for quantitative analysis using Beer's law, particularly in the ultraviolet region where the compound shows measurable absorption [35] [37].